alpha-sec-Butyl-4-hydroxybenzyl alcohol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

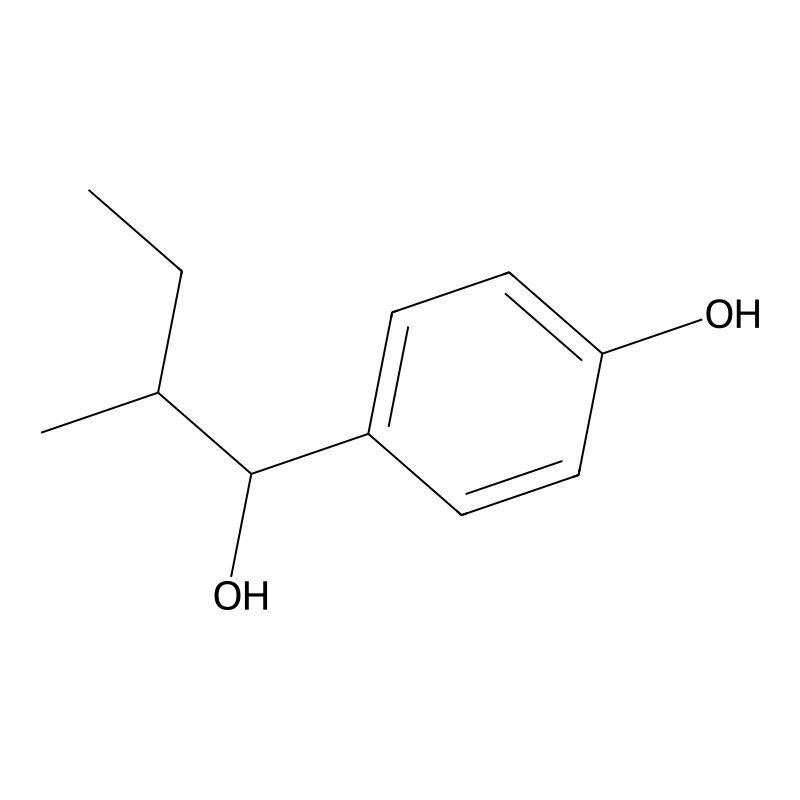

Alpha-sec-Butyl-4-hydroxybenzyl alcohol is an organic compound characterized by a hydroxy group attached to a benzyl moiety, which is further substituted with a sec-butyl group. Its chemical structure can be represented as follows:

- Chemical Formula: CHO

- IUPAC Name: 4-(1-hydroxy-1-(2-methylpropyl)ethyl)phenol

This compound belongs to the class of phenolic compounds, which are known for their antioxidant properties and potential applications in various fields such as pharmaceuticals and cosmetics.

- Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds (aldehydes or ketones). For instance, using oxidizing agents like chromic acid, secondary alcohols like alpha-sec-butyl-4-hydroxybenzyl alcohol can be converted to ketones .

- Esterification: The alcohol can react with carboxylic acids to form esters, which are important in the synthesis of fragrances and flavoring agents.

- Ether Formation: Under acidic conditions, the alcohol can react with alkyl halides to form ethers, expanding its utility in organic synthesis.

Alpha-sec-Butyl-4-hydroxybenzyl alcohol exhibits notable biological activities. Phenolic compounds are often recognized for their antioxidant properties, which can help mitigate oxidative stress in biological systems. Additionally, such compounds may exhibit antimicrobial and anti-inflammatory effects, making them valuable in medicinal chemistry and the development of nutraceuticals.

The synthesis of alpha-sec-butyl-4-hydroxybenzyl alcohol typically involves the following methods:

- Alkylation of Phenols: A common method involves the alkylation of 4-hydroxybenzyl alcohol with sec-butyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction leads to the formation of the desired sec-butyl derivative.

- Reduction of Ketones: Alternatively, this compound can be synthesized by reducing corresponding ketones using reducing agents like lithium aluminum hydride or sodium borohydride .

- Direct Hydroxylation: Another approach may include the direct hydroxylation of substituted benzene derivatives under specific conditions to introduce the hydroxy group at the para position.

Alpha-sec-butyl-4-hydroxybenzyl alcohol finds applications across various industries:

- Cosmetics: Due to its antioxidant properties, it is used in skincare formulations to protect against oxidative damage.

- Pharmaceuticals: Its potential therapeutic effects make it a candidate for drug development aimed at treating oxidative stress-related diseases.

- Food Industry: As a natural preservative, it may be utilized for its antimicrobial properties.

Studies on alpha-sec-butyl-4-hydroxybenzyl alcohol have indicated potential interactions with various biological molecules:

- Enzyme Inhibition: It has been observed that some phenolic compounds can inhibit enzymes involved in metabolic pathways, which could lead to therapeutic effects against certain diseases.

- Antioxidant Mechanisms: Research suggests that this compound may scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage .

Several compounds share structural similarities with alpha-sec-butyl-4-hydroxybenzyl alcohol. Here are a few notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol | Two tert-butyl groups on the benzene ring | Enhanced lipophilicity; used as an antioxidant |

| Butylated Hydroxytoluene | Contains two butyl groups attached to a hydroxytoluene | Widely used as a food preservative; strong antioxidant |

| 4-Hydroxybenzoic Acid | Simple phenolic acid derivative | Used as a preservative and in pharmaceutical applications |

Alpha-sec-butyl-4-hydroxybenzyl alcohol is unique due to its specific sec-butyl substitution and its potential bioactivity compared to these other compounds. Its balance between hydrophobicity and hydrophilicity allows it to interact effectively within biological systems while maintaining stability in various formulations.